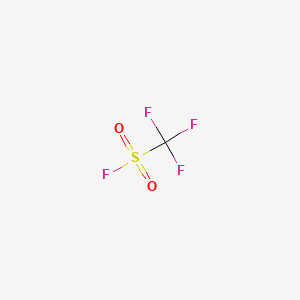

Trifluoromethanesulfonyl fluoride

CAS No.: 335-05-7

Cat. No.: VC2311010

Molecular Formula: CF4O2S

Molecular Weight: 152.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 335-05-7 |

|---|---|

| Molecular Formula | CF4O2S |

| Molecular Weight | 152.07 g/mol |

| IUPAC Name | trifluoromethanesulfonyl fluoride |

| Standard InChI | InChI=1S/CF4O2S/c2-1(3,4)8(5,6)7 |

| Standard InChI Key | SLVAEVYIJHDKRO-UHFFFAOYSA-N |

| SMILES | C(F)(F)(F)S(=O)(=O)F |

| Canonical SMILES | C(F)(F)(F)S(=O)(=O)F |

Introduction

Basic Properties and Structure

Trifluoromethanesulfonyl fluoride, with the chemical formula CF₃SO₂F and CAS registry number 335-05-7, is a member of the organofluorine compound family. Its molecular structure features a trifluoromethyl group attached to a sulfonyl fluoride moiety, creating a highly electrophilic center at the sulfur atom due to the electron-withdrawing effects of the fluorine atoms.

Physical Properties

Trifluoromethanesulfonyl fluoride exists as a gas above -22°C, making it challenging to handle at standard laboratory conditions without specialized equipment. Its volatile nature contributes to its reactivity profile and necessitates specific safety protocols during its manipulation.

Structural Characteristics

The compound's reactivity is primarily determined by its electrophilic sulfur center, which is highly activated by the electron-withdrawing trifluoromethyl group. This electronic configuration makes it particularly susceptible to nucleophilic attack, especially at the sulfur-fluorine bond.

Key Physical and Chemical Data

Table 1. Physical and Chemical Properties of Trifluoromethanesulfonyl Fluoride

| Property | Value |

|---|---|

| Chemical Formula | CF₃SO₂F |

| Molecular Weight | 152.06 g/mol |

| Physical State | Gas (above -22°C) |

| CAS Number | 335-05-7 |

| Boiling Point | -22°C (approximate) |

| Reactivity | Strong electrophile |

| Key Functional Group | Sulfonyl fluoride |

| Primary Applications | SuFEx chemistry, triflate synthesis |

Synthetic Methodologies

The synthesis of trifluoromethanesulfonyl fluoride represents a significant challenge in organofluorine chemistry, requiring careful control of reaction conditions to achieve optimal yields and selectivity.

Synthesis from Trifluoromethanesulfonyl Chloride

The most established route for preparing trifluoromethanesulfonyl fluoride involves the reaction of trifluoromethanesulfonyl chloride (CF₃SO₂Cl) with metal fluorides in the presence of carefully controlled amounts of water .

Optimized Reaction Conditions

Table 2. Optimal Synthesis Parameters for Trifluoromethanesulfonyl Fluoride

| Parameter | Recommended Range | Preferred Conditions |

|---|---|---|

| Water Content | 0.6-10.0 mass% | 0.8-6.0 mass% |

| Metal Fluoride | 1-10 moles per mole of CF₃SO₂Cl | 1.5-6 moles |

| Temperature | 20-70°C | 40-50°C |

| Pressure | 0.1-10 MPa | Ambient to moderate pressure |

| Reaction Time | Variable based on conditions | Until complete consumption of starting material |

| Preferred Metal Fluorides | Sodium, potassium, and cesium fluorides | Potassium fluoride |

The combination of precisely controlled water content, appropriate metal fluoride, and optimized temperature has been shown to yield trifluoromethanesulfonyl fluoride with high selectivity and efficiency .

Chemical Reactivity

Trifluoromethanesulfonyl fluoride exhibits distinctive reactivity patterns that make it valuable in various synthetic applications.

Electrophilic Character

Due to the strong electron-withdrawing effect of the trifluoromethyl group, trifluoromethanesulfonyl fluoride functions as a potent electrophile, readily reacting with nucleophilic species. This property forms the basis of its utility in organic synthesis.

SuFEx Chemistry

Trifluoromethanesulfonyl fluoride plays a significant role in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, which has emerged as a powerful "click chemistry" methodology. SuFEx reactions enable the rapid assembly of functional molecules with high efficiency and selectivity, making them valuable in pharmaceutical development, biomolecule modification, and polymer synthesis .

Chemoselective Reactions

A particularly valuable aspect of trifluoromethanesulfonyl fluoride reactivity is its ability to participate in chemoselective transformations. For instance, under appropriate conditions, it can selectively react with phenols over amines, allowing for precise functionalization of complex molecules containing multiple reactive groups.

Applications in Organic Synthesis

Trifluoromethanesulfonyl fluoride has established itself as a versatile reagent in organic synthesis, particularly for introducing the triflate group into various molecules.

Formation of Triflates and Triflamides

The compound serves as an efficient reagent for converting hydroxyl-containing compounds into triflates and amine-containing compounds into triflamides. These transformations are valuable because triflates function as excellent leaving groups in subsequent reactions, enabling further elaboration of molecular frameworks.

Synthetic Utility in Medicinal Chemistry

Industrial Applications

Beyond laboratory-scale organic synthesis, trifluoromethanesulfonyl fluoride has found applications in various industrial processes.

Alternative Insulating Gas

Research has explored the potential of trifluoromethanesulfonyl fluoride as an eco-friendly alternative to sulfur hexafluoride (SF₆) in high-voltage electrical equipment. Its environmental impact is potentially lower than traditional options, making it a candidate for sustainable industrial applications.

Large-Scale Synthesis Applications

In industrial settings, trifluoromethanesulfonyl fluoride is generated using specialized equipment, such as two-chamber systems, where it can be produced ex situ and immediately utilized in subsequent synthetic operations.

Research Developments and Future Directions

The chemistry of trifluoromethanesulfonyl fluoride continues to evolve, with new applications and methodologies emerging from ongoing research.

Recent Advances in SuFEx Chemistry

Current research directions involving sulfonyl fluoride chemistry include the development of C-SuFEx reactions that achieve rapid linkage between sulfonimidoyl fluorides and organotrifluoroborates. Although these specific studies focus on related compounds rather than trifluoromethanesulfonyl fluoride itself, they demonstrate the expanding scope of SuFEx chemistry and suggest potential new applications for sulfonyl fluoride reagents .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume